molecular formula C19H29NO B13944975 Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)- CAS No. 63885-11-0

Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)-

Cat. No.: B13944975
CAS No.: 63885-11-0
M. Wt: 287.4 g/mol
InChI Key: ROLOQLFLZPBXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)-: is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a heterocyclic amine with a six-membered ring containing five methylene bridges and one amine bridge

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)-: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Mechanism of Action

The mechanism of action for Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at NMDA receptors, leading to the inhibition of neurotransmitter release . This interaction can modulate various signaling pathways, contributing to its pharmacological effects.

Comparison with Similar Compounds

Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)-: can be compared with other piperidine derivatives such as:

The uniqueness of Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

63885-11-0

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

IUPAC Name

1-[4-methoxy-4-(3-methylphenyl)cyclohexyl]piperidine

InChI

InChI=1S/C19H29NO/c1-16-7-6-8-17(15-16)19(21-2)11-9-18(10-12-19)20-13-4-3-5-14-20/h6-8,15,18H,3-5,9-14H2,1-2H3

InChI Key

ROLOQLFLZPBXLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCC(CC2)N3CCCCC3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.